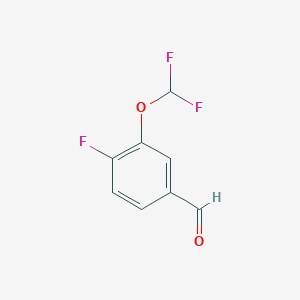
3-(Difluorometoxi)-4-fluorobenzaldehído
Descripción general
Descripción
3-(Difluoromethoxy)-4-fluorobenzaldehyde is an organic compound with the molecular formula C8H5F3O2 It is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a benzaldehyde core
Aplicaciones Científicas De Investigación
3-(Difluoromethoxy)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
Target of Action
A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been studied for its effects on transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) in type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .
Mode of Action
Dgm has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increase the expression of e-cadherin . These proteins are key players in the EMT process. Furthermore, DGM treatment significantly reduces Smad2/3 phosphorylation levels , which are involved in the signal transduction of TGF-β1 .
Biochemical Pathways
The tgf-β1/smad pathway is implicated in the action of dgm . TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
Dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that 3-(Difluoromethoxy)-4-fluorobenzaldehyde may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorobenzaldehyde with difluoromethyl ether in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether.
Industrial Production Methods
In an industrial setting, the production of 3-(Difluoromethoxy)-4-fluorobenzaldehyde can be scaled up by optimizing the reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethoxy)-4-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(Difluoromethoxy)-4-fluorobenzoic acid.
Reduction: 3-(Difluoromethoxy)-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-Difluoromethoxy-3-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a fluorine atom.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Contains a cyclopropylmethoxy group and a carboxylic acid instead of an aldehyde group.
Uniqueness
3-(Difluoromethoxy)-4-fluorobenzaldehyde is unique due to the presence of both a difluoromethoxy group and a fluorine atom on the benzaldehyde core.
Propiedades
IUPAC Name |
3-(difluoromethoxy)-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBBOUWQYFZJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


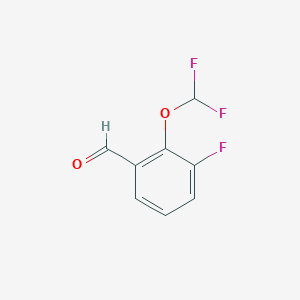
![2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole](/img/structure/B1420800.png)
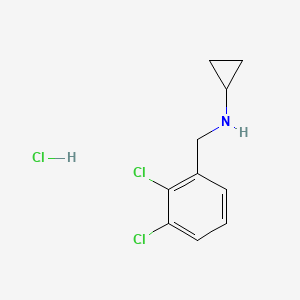

![[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide](/img/structure/B1420807.png)
![2-Oxazolidinone, 3-[6-[2-[(2,6-dichlorophenyl)Methoxy]ethoxy]hexyl]-5-(2,2-diMethyl-4H-1, 3-benzodioxin-6-yl)-, (5R)-](/img/structure/B1420808.png)
![2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1420811.png)
![(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1420812.png)
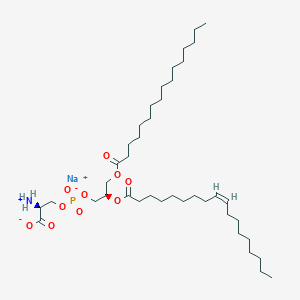
![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B1420815.png)

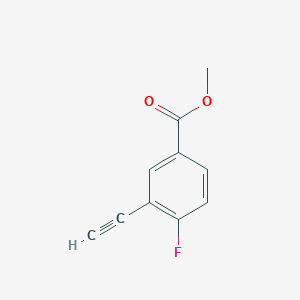

![[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1420820.png)
